2,2-Dibenzyl-3,4-dihydronaphthalen-1(2h)-one
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Overview
Description
2,2-Dibenzyl-3,4-dihydronaphthalen-1(2h)-one is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. This particular compound features two benzyl groups attached to the second carbon of the naphthalene ring and a ketone group at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibenzyl-3,4-dihydronaphthalen-1(2h)-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of naphthalene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include:
Temperature: 0-5°C
Solvent: Dichloromethane or chloroform
Catalyst: Aluminum chloride (AlCl₃)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibenzyl-3,4-dihydronaphthalen-1(2h)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The benzyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dibenzyl-3,4-dihydronaphthalen-1(2h)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dibenzyl-1-tetralone
- 2,2-Dibenzyl-3,4-dihydro-1-naphthol
Comparison
Compared to similar compounds, 2,2-Dibenzyl-3,4-dihydronaphthalen-1(2h)-one may exhibit unique reactivity due to the presence of the ketone group and the specific positioning of the benzyl groups. Its chemical behavior and applications can be distinct based on these structural differences.
Properties
CAS No. |
6340-82-5 |
---|---|
Molecular Formula |
C24H22O |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2,2-dibenzyl-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C24H22O/c25-23-22-14-8-7-13-21(22)15-16-24(23,17-19-9-3-1-4-10-19)18-20-11-5-2-6-12-20/h1-14H,15-18H2 |
InChI Key |
VYCYIUPAMOTMKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C2=CC=CC=C21)(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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